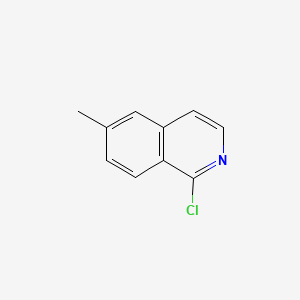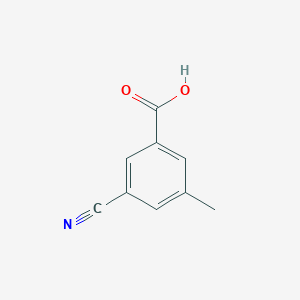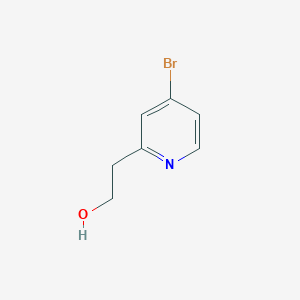
2-(4-Bromopyridin-2-YL)ethanol
Vue d'ensemble
Description
2-(4-Bromopyridin-2-YL)ethanol is a chemical compound that belongs to the class of pyridine derivatives. It is a colorless liquid with a molecular formula of C7H8BrNO and a molecular weight of 200.05 g/mol. This compound is used in various scientific research applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(4-Bromopyridin-2-YL)ethanol can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromopyridin-2-YL)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: 2-(4-Bromopyridin-2-YL)acetaldehyde.
Reduction: 2-(4-Bromopyridin-2-YL)ethane.
Substitution: 2-(4-Aminopyridin-2-YL)ethanol.
Applications De Recherche Scientifique
2-(4-Bromopyridin-2-YL)ethanol is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the preparation of complex molecules.
Biology: In the study of biological pathways and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Industry: In the development of new materials and as an intermediate in the production of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 2-(4-Bromopyridin-2-YL)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromopyridin-2-YL)acetic Acid
- 4-(2,5-Dichlorothiophen-3-yl)-2-(pyridin-3-yl)thiazole
- 4-[(5-Bromopyridin-2-yl)amino]-4-oxobutanoic Acid
Uniqueness
2-(4-Bromopyridin-2-YL)ethanol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research. Its ability to undergo various transformations and its reactivity with different reagents make it a valuable tool in the synthesis of complex molecules and the study of biological systems.
Propriétés
IUPAC Name |
2-(4-bromopyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-6-1-3-9-7(5-6)2-4-10/h1,3,5,10H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKBVIXZARNNGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628581 | |
| Record name | 2-(4-Bromopyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98280-12-7 | |
| Record name | 2-(4-Bromopyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B1592421.png)
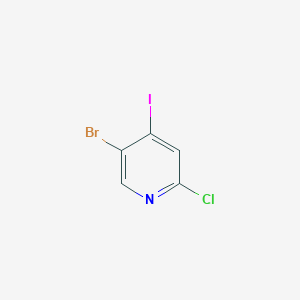
![1,4-Bis[(4-methoxyphenyl)methyl]-3-propan-2-ylpiperazine-2,5-dione](/img/structure/B1592425.png)
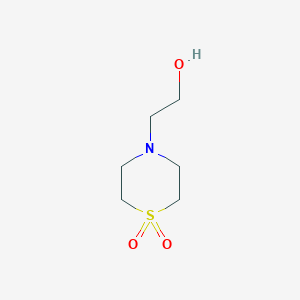
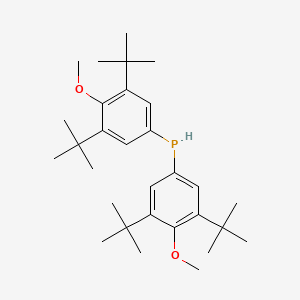
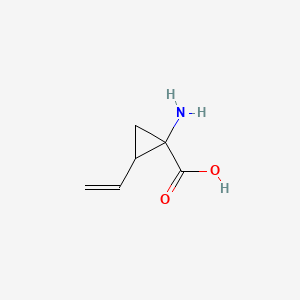

![7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine](/img/new.no-structure.jpg)
